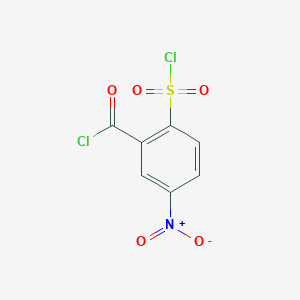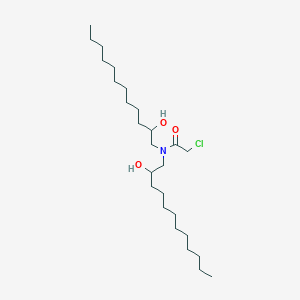
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of phenytoin, a well-known anticonvulsant drug
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide typically involves the reaction of 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylic acid with various reagents. One common method involves reacting the carboxylic acid with methyl ester of different amino acids and substituted benzhydrols in pyridine, using N,N dicyclohexyl carbodiimide (DCC) as a coupling agent . The reaction conditions often include room temperature and the use of ethanol or methanol as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It has been evaluated for its potential use in treating neurological disorders such as epilepsy.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to its anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: A well-known anticonvulsant drug with a similar structure.
Hydantoin Derivatives: Compounds with similar core structures but different substituents.
Benzimidazole Derivatives: Compounds with related biological activities and structural similarities.
Uniqueness
2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide stands out due to its specific structural features and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.
Propiedades
Número CAS |
62868-10-4 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2,5-dioxo-4,4-diphenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c17-14(21)19-13(20)16(18-15(19)22,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,17,21)(H,18,22) |
Clave InChI |
RMXNAKZEQQXNMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)







![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
